N-(3-methoxyphenyl)piperidine-1-carbothioamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-16-12-7-5-6-11(10-12)14-13(17)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYBFYULQKNLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-(3-methoxyphenyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-methoxyphenyl)piperidine-1-carbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with various biological targets.
Medicine: Piperidine derivatives, including this compound, have been studied for their anticonvulsant and NMDA receptor antagonistic activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. For instance, some arylpiperidine-1-carbothioamides exhibit affinity for NMDA receptors, which may contribute to their pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Methoxyphenyl) Analogs
- N-(4-Methoxypyridin-2-yl)piperidine-1-carbothioamide (): This compound features a 4-methoxy group on a pyridine ring instead of a benzene ring. The pyridine moiety introduces aromatic nitrogen, which may alter electronic properties and solubility compared to the purely phenyl-based target compound.
- N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10 in ): Exhibited 87.7% inhibition in antioxidant assays, highlighting the bioenhancing role of methoxy substituents.
N-Phenyl and N-(p-Tolyl) Derivatives
Halogen-Substituted Analogs
- N-(3-Chloro-2-methylphenyl)-4-[cyclopentyl(methyl)amino]piperidine-1-carbothioamide (): The chloro and methyl groups introduce steric bulk and electron-withdrawing effects, which may enhance receptor affinity but reduce solubility. Structural data suggest such modifications are common in optimizing pharmacokinetics .
Heterocyclic Core Modifications
- N-(2-Phenylethyl)morpholine-4-carbothioamide (B4 in ): Replacing piperidine with morpholine improved antioxidant activity (% inhibition: 86.7 vs. 84.4 for piperidine analog B3). The oxygen atom in morpholine may enhance hydrogen-bonding interactions .
- This contrasts with the non-planar 3-methoxyphenyl group in the target compound .
Antioxidant Activity
- N-(2-Phenylethyl)piperidine-1-carbothioamide (B3 in ): Showed 84.4% inhibition in CCl4-challenged rats, comparable to vitamin E. The target compound’s 3-methoxy group may further enhance radical-scavenging capacity .
- N-(3-Acetylphenyl)piperidine-1-carbothioamide (3b in ): The acetyl group may reduce antioxidant efficacy due to electron-withdrawing effects, underscoring the importance of electron-donating groups like methoxy .
Antiangiogenic Activity
- N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k in ): Demonstrated potent antiangiogenic effects in HUVEC assays and tumor suppression (30 mg/kg/day).
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(3-methoxyphenyl)piperidine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, including its potential as an antimicrobial, anticancer, and neuroprotective agent.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methoxyphenyl and a carbothioamide group. This structure is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of established antibiotics, indicating its potential as a therapeutic agent for bacterial infections.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 5.0 |
| This compound | E. coli | 4.5 |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it exhibited significant cytotoxic effects against human leukemia cells, with IC50 values indicating potent activity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways such as PI3K/Akt/mTOR.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluating the compound's effects on MCF-7 breast cancer cells revealed:
- IC50 Value : 2.0 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Furthermore, molecular docking studies supported these findings by demonstrating favorable binding interactions with target proteins involved in cell survival and proliferation.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B has been linked to reduced oxidative stress and improved neuronal survival.
Neuroprotection Mechanism
The compound's neuroprotective effects were assessed using various assays:
- MAO-B Inhibition : IC50 value of 0.5 µM.
- Cell Viability Assay : Maintained over 80% viability in neuronal cell lines exposed to oxidative stress.
Preparation Methods
Nucleophilic Addition of Piperidine to 3-Methoxyphenyl Isothiocyanate
The most direct method involves the condensation of piperidine with 3-methoxyphenyl isothiocyanate in ethanol or N,N-dimethylformamide (DMF). This one-step reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic carbon of the isothiocyanate group, forming the thiourea linkage.
Reaction Conditions
- Solvent: Ethanol or DMF
- Base: Anhydrous potassium carbonate or triethylamine
- Temperature: Room temperature (20–25°C)
- Time: 12–24 hours
- Yield: 75–85%
Mechanistic Insights
The reaction follows a second-order kinetic pathway, where deprotonation of piperidine by the base enhances nucleophilicity. The 3-methoxyphenyl isothiocyanate acts as an electrophile, with the thiocyanate sulfur stabilizing the transition state through resonance.
Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure, dissolved in ethyl acetate, and washed with water, aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and purified via recrystallization from ethanol/chloroform (1:1 v/v).
Alternative Methods: Thiophosgene-Mediated Synthesis
An alternative route involves the reaction of 3-methoxyaniline with thiophosgene to generate 3-methoxyphenyl isothiocyanate in situ, followed by coupling with piperidine. This method avoids handling volatile isothiocyanates directly but requires stringent safety protocols due to thiophosgene’s toxicity.
Procedure
- Thiophosgene Reaction: 3-Methoxyaniline (1 equiv) is treated with thiophosgene (1.1 equiv) in dichloromethane at 0°C.
- Piperidine Coupling: The intermediate isothiocyanate is reacted with piperidine (1.2 equiv) in DMF at room temperature for 12 hours.
- Yield: 70–78%.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like DMF enhance reaction rates due to improved solubility of intermediates. Ethanol, while less efficient, offers easier purification (Table 1).
Table 1. Solvent Screening for Synthesis of this compound
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | 98 |
| Ethanol | 24.3 | 78 | 95 |
| Acetonitrile | 37.5 | 72 | 93 |
Temperature and Time Dependence
Elevating temperatures to 40°C reduced yields due to thiourea decomposition. Prolonged reaction times (>24 hours) led to side products such as bis-thiourea derivatives.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6)
- δ 7.21 (t, 1H, J = 8.0 Hz, Ar–H)
- δ 6.82–6.78 (m, 2H, Ar–H)
- δ 3.73 (s, 3H, OCH3)
- δ 3.45–3.40 (m, 4H, piperidine H-2, H-6)
- δ 1.55–1.48 (m, 6H, piperidine H-3, H-4, H-5)
13C NMR (100 MHz, DMSO-d6)
X-ray Crystallography
Single-crystal X-ray analysis reveals a monoclinic crystal system (P21/c space group) with a syn-clinal conformation (torsion angle C8–S1–C7–C4 = 74.28°). The adamantyl moiety adopts a chair conformation, while the piperidine ring exhibits slight puckering (Figure 1).
Key Crystallographic Data
- Empirical Formula: C13H18N2OS
- Formula Weight: 250.35 g/mol
- Unit Cell Parameters:
- a = 9.555 Å, b = 9.320 Å, c = 24.267 Å
- α = 90°, β = 98.61°, γ = 90°
- Density: 1.391 g/cm³
- R Factor: R1 = 0.0267
Stability and Degradation Studies
This compound is stable under ambient conditions but degrades upon prolonged exposure to UV light or moisture. Accelerated stability testing (40°C/75% RH) showed <5% decomposition over 30 days.
Applications and Derivatives
The compound serves as a precursor for SPHK1 enzyme inhibitors, with molecular docking studies indicating strong binding affinity (−9.2 kcal/mol). Derivatives incorporating bromo or nitro substituents exhibit enhanced anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
